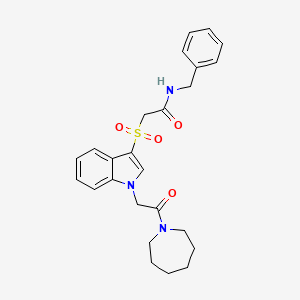
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride” is a complex organic molecule. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have an aminoethyl group attached, which could suggest that it has properties similar to those of amines .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and the aminoethyl group. The presence of nitrogen in the compound suggests that it could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, amines are often basic, and the presence of aromatic rings could affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- The study by Elkholy and Morsy (2006) outlines the synthesis of tetrahydropyrimidoquinoline derivatives from a compound structurally similar to "3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride." This process involves reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, highlighting potential applications in the synthesis of complex organic molecules (Elkholy & Morsy, 2006).
Pharmacological Applications
- Zee-Cheng et al. (1979) investigated anthraquinones containing aminoethylamino side chains similar to the moiety in "this compound." Their research indicates that these compounds have superior antineoplastic activity compared to those with tertiary amino side chains, suggesting potential applications in anticancer drug development (Zee-Cheng et al., 1979).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and have diverse biological applications .
Mode of Action
It’s worth noting that similar compounds, like 2-aminoethyl carboxamide derivatives, have been found to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . This inhibition occurs through an initial competitive phase, followed by a time-dependent inhibition of MAO .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential uses. For example, if it has medicinal properties, then future research might focus on developing it into a drug. Alternatively, if it has industrial uses, then research might focus on improving its synthesis or finding new applications .
Propiedades
IUPAC Name |
3-(2-aminoethyl)-7,8-dimethyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNOABNZCOYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)
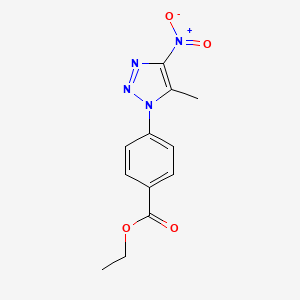

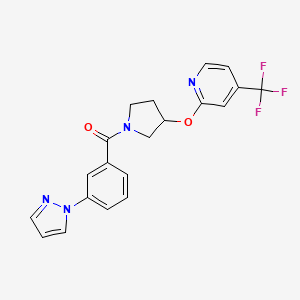
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
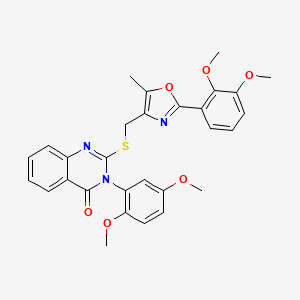
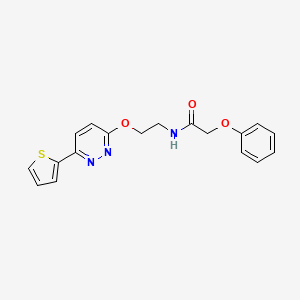
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
